molecular formula C14H8KO8S2 B12349815 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:2)

1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:2)

Cat. No.: B12349815
M. Wt: 407.4 g/mol
InChI Key: IIINBDWGJUMXHZ-UHFFFAOYSA-N
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Description

1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:2) is a chemical compound with the molecular formula C14H8O8S2.2K. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable reagent in chemical synthesis and industrial processes .

Preparation Methods

The synthesis of 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:2) typically involves the sulfonation of anthracene followed by oxidation. The reaction conditions often include the use of sulfuric acid and potassium hydroxide. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield .

Chemical Reactions Analysis

1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:2) undergoes various chemical reactions, including:

Scientific Research Applications

1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:2) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:2) involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong interactions with various substrates, facilitating chemical reactions. The pathways involved in its mechanism of action are primarily related to its ability to act as an oxidizing or reducing agent .

Comparison with Similar Compounds

1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:2) can be compared with other similar compounds such as:

Properties

Molecular Formula

C14H8KO8S2

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C14H8O8S2.K/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)12-8(13)4-2-6-10(12)24(20,21)22;/h1-6H,(H,17,18,19)(H,20,21,22);

InChI Key

IIINBDWGJUMXHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)O.[K]

Related CAS

22753-24-8
14938-42-2

Origin of Product

United States

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